molecular formula C6H9N3S B13518229 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine

Katalognummer: B13518229
Molekulargewicht: 155.22 g/mol
InChI-Schlüssel: VUUURFZVHRTZLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine is a heterocyclic compound that features a fused ring system combining a pyrazole and a thiazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine typically involves the annulation of the pyrazole ring to the thiazine ring. One common method includes the reaction of a pyrazole derivative with a thiazine precursor under specific conditions. For instance, the reaction might involve heating the reactants in the presence of a catalyst such as cesium carbonate in a solvent like dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Cesium carbonate, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine include:

Uniqueness

This compound is unique due to its fused ring system, which combines the properties of both pyrazole and thiazine rings. This structural feature can confer distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with specific biological or material applications.

Eigenschaften

Molekularformel

C6H9N3S

Molekulargewicht

155.22 g/mol

IUPAC-Name

1-methyl-6,7-dihydro-5H-pyrazolo[4,3-b][1,4]thiazine

InChI

InChI=1S/C6H9N3S/c1-9-6-5(4-8-9)10-3-2-7-6/h4,7H,2-3H2,1H3

InChI-Schlüssel

VUUURFZVHRTZLL-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=N1)SCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.